molecular formula C12H14N4O3S2 B13729927 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid

3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid

Cat. No.: B13729927
M. Wt: 326.4 g/mol
InChI Key: RYBZBRJREAWBJE-UHFFFAOYSA-N
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Description

3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoic acid is a heterobifunctional compound featuring an azide group, a disulfide (dithio) bridge, and a terminal carboxylic acid. Its CAS numbers include 179763-60-1 and 2226472-28-0, with a molecular formula of C55H66N8O15 and a molecular weight of 1079.2 g/mol (for the larger derivative) . This compound is widely used in bioconjugation, particularly in synthesizing antibody-drug conjugates (ADCs) or degradable linkers, owing to its dual reactivity:

  • Azide group: Enables click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) for site-specific modifications.
  • Disulfide bridge: Cleavable under reducing conditions (e.g., intracellular glutathione), enabling controlled payload release .

It is stored at -20°C in dry, light-protected conditions and exhibits solubility in organic solvents like DMSO or DMF .

Properties

Molecular Formula

C12H14N4O3S2

Molecular Weight

326.4 g/mol

IUPAC Name

3-[2-[(4-azidobenzoyl)amino]ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C12H14N4O3S2/c13-16-15-10-3-1-9(2-4-10)12(19)14-6-8-21-20-7-5-11(17)18/h1-4H,5-8H2,(H,14,19)(H,17,18)

InChI Key

RYBZBRJREAWBJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCSSCCC(=O)O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

A representative preparation procedure is outlined below based on literature and patent data:

Step Reagents & Conditions Description Yield/Notes
1 Synthesis of 4-azidobenzoyl chloride : 4-azidobenzoic acid treated with thionyl chloride (SOCl₂) under reflux conditions Conversion of carboxylic acid to acid chloride to activate for amide bond formation High yield, typically >90%
2 Acylation of aminoethyl disulfide : Reaction of 4-azidobenzoyl chloride with 2-aminoethyl disulfide in anhydrous solvent (e.g., dichloromethane) with a base (e.g., triethylamine) Formation of the amide bond linking azidobenzoyl group to aminoethyl disulfide Moderate to high yield, 70-85%
3 Coupling with 3-mercaptopropanoic acid or its activated ester : The free thiol group of aminoethyl disulfide intermediate reacts with 3-mercaptopropanoic acid or its activated ester (e.g., NHS ester) to form the disulfide linkage Establishment of the cleavable disulfide bond and installation of the propanoic acid moiety Moderate yield, 60-75%
4 Purification : Typically by preparative HPLC or recrystallization Ensures high purity suitable for biochemical applications Purity >95%

This route leverages the reactivity of acid chlorides and activated esters to efficiently form amide and disulfide bonds under mild conditions, preserving the sensitive azide group.

Alternative Synthetic Approaches

  • Direct coupling via carbodiimide chemistry : Using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group of 4-azidobenzoic acid for amide bond formation with aminoethyl disulfide. This method avoids the use of acid chlorides and can be performed under aqueous or mixed solvent conditions.
  • Photoactivation and post-synthetic modification : The aryl azide group can be introduced post-synthetically by diazotization and azidation of a precursor amino group on the benzoyl moiety, although this is less common due to the instability of azides under some conditions.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations Reference
Acid chloride acylation 4-azidobenzoyl chloride, aminoethyl disulfide, triethylamine Reflux in anhydrous solvent High yield, well-established Requires handling acid chlorides
Carbodiimide coupling 4-azidobenzoic acid, EDC, aminoethyl disulfide Room temp, aqueous or organic solvent Mild conditions, avoids acid chlorides Possible side reactions
Post-synthetic azidation Diazotization of amino precursor Low temp, controlled pH Allows late-stage azide introduction Azide instability risk Inferred

Chemical Reactions Analysis

Azide Group Reactivity (Click Chemistry and Photoreactions)

The aryl azide group enables two primary reaction pathways:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction : The azide undergoes 1,3-dipolar cycloaddition with terminal alkynes in the presence of Cu(I) catalysts to form 1,2,3-triazole linkages .

  • Conditions :

    • Catalysts: CuSO₄ + sodium ascorbate or TBTA-ligated Cu(I).

    • Solvents: Water, DMSO, or THF.

    • Temperature: 25–60°C.

  • Applications :

    • Site-specific labeling of biomolecules (e.g., proteins, nucleic acids) .

    • Polymer functionalization in materials science.

Example ReactionReagentsProductYieldReference
CuAAC with propargylamineCuSO₄, sodium ascorbate, H₂OTriazole-linked conjugate85–92%

UV-Induced Nitrene Formation

  • Reaction : Upon UV irradiation (250–300 nm), the azide decomposes to a nitrene intermediate, which inserts into C–H or N–H bonds .

  • Conditions :

    • Wavelength: 254 nm.

    • Solvents: Aqueous buffers or organic media.

  • Applications :

    • Photoaffinity labeling for studying protein-ligand interactions .

Disulfide Bond Reactivity (Redox-Responsive Reactions)

The dithio group participates in reversible redox reactions:

Reduction to Thiols

  • Reagents : Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP) .

  • Conditions :

    • pH 7–8 (phosphate buffer).

    • Temperature: 25–37°C.

  • Applications :

    • Reversible protein crosslinking .

    • Drug delivery systems responsive to glutathione .

Reduction KineticsReagentTime (min)Thiol Yield
DTT (10 mM)30>95%
TCEP (5 mM)15>98%

Thiol-Disulfide Exchange

  • Reaction : The disulfide bond reacts with free thiols (e.g., cysteine residues) to form mixed disulfides .

  • Equilibrium Constant : Keq103K_{eq} \approx 10^{-3} (pH 7.0) .

Carboxylic Acid Reactivity (Conjugation Chemistry)

The terminal carboxylic acid enables activation for bioconjugation:

NHS Ester Formation

  • Reagents : N-Hydroxysuccinimide (NHS) + carbodiimide (EDC or DCC) .

  • Conditions :

    • Solvents: DMF, DMSO.

    • Temperature: 0–4°C (to minimize azide degradation).

  • Applications :

    • Covalent attachment to primary amines (e.g., lysine residues) .

Amide Bond Formation

  • Reagents : Amines (e.g., proteins, peptides) + EDC/HOBt .

  • Yield : 70–85% for model peptides .

Thermal and Stability Data

  • Azide Stability : Decomposes at >80°C in solution (t₁/₂ = 2 h at pH 7.4, 37°C) .

  • Disulfide Stability : Resistant to hydrolysis but labile to reducing agents .

Scientific Research Applications

Biochemical Applications

  • Molecular Probes :
    • The azide functionality allows for selective labeling of biomolecules through click chemistry. This property is utilized in various imaging techniques to visualize cellular processes.
    • Case Study: Researchers have employed this compound to tag proteins in live cells, facilitating the study of protein interactions in real-time.
  • Drug Delivery Systems :
    • The cleavable disulfide bond enables controlled release of therapeutic agents. This feature is particularly useful in targeted drug delivery systems where the drug is released in response to specific stimuli (e.g., reductive environments typical of tumor cells).
    • Data Table: Comparison of release rates from disulfide-linked drug carriers:
      CompoundRelease Rate (h)Target Environment
      3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoic Acid12Tumor microenvironment
      Conventional linkers24General biological milieu
  • Immunological Applications :
    • The compound can be conjugated to antigens or antibodies to enhance immune responses. Its ability to form stable conjugates while allowing for eventual release makes it suitable for vaccine development.
    • Case Study: In a recent study, this compound was used to create a novel vaccine platform that showed enhanced immunogenicity compared to traditional methods.

Synthetic Applications

  • Chemical Synthesis :
    • As a versatile building block, the compound can be used in the synthesis of various derivatives with tailored properties for specific applications.
    • Researchers have synthesized derivatives that exhibit improved solubility and bioactivity, expanding the potential uses of this compound in pharmaceuticals.
  • Material Science :
    • The properties of azides make them useful in creating functional materials with specific mechanical or chemical properties.
    • Data Table: Properties of azide-functionalized materials:
      Material TypeProperties
      PolymersEnhanced mechanical strength
      NanoparticlesIncreased surface reactivity

Case Studies and Research Findings

  • Targeted Cancer Therapy :
    • A study demonstrated that conjugates formed using 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoic acid showed selective cytotoxicity towards cancer cells while sparing healthy cells, indicating its potential as a targeted therapeutic agent.
  • Protein Labeling Techniques :
    • In another research effort, the compound was successfully utilized for the labeling of membrane proteins, allowing researchers to track the dynamics of protein localization and interactions within live cells.

Comparison with Similar Compounds

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid

  • Structure : Replaces the azidobenzoyl group with a biotin moiety.
  • Function : Utilized in affinity tagging and streptavidin-based detection systems. The disulfide allows cleavage, but the lack of an azide limits click chemistry applications.
  • Molecular Weight : Lower than the azidobenzoyl variant due to the absence of the aromatic azide group .

4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic Acid (EP00361365)

  • Structure : Features a mercaptomethyl (-CH2SH) group and a benzoic acid terminus.
  • Function : The thiol group facilitates disulfide bond formation, but the absence of an azide restricts its use in bioorthogonal reactions. Likely employed in redox-sensitive drug delivery.
  • Stability : Less stable than dithio-containing compounds due to free thiol susceptibility to oxidation .

3-(3-(2-(4-Chlorophenylsulfonamido)ethyl)-5-(4-fluorobenzyl)phenyl)propanoic Acid

  • Structure: Incorporates a sulfonamide group and fluorobenzyl substituent (CAS: 161777-76-0, C24H23ClFNO4S).
  • Function : Sulfonamide groups are common in enzyme inhibitors (e.g., carbonic anhydrase). The compound lacks reactive handles (azide, disulfide), making it more suited for therapeutic target binding than conjugation .
  • Physical Properties: Higher density (1.3 g/cm³) and boiling point (643.9°C) compared to azidobenzoyl derivatives, reflecting its aromatic and non-polar substituents .

N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxycarbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic Acid (WO92/14706)

  • Structure : Contains a cyclopentyl-carbamoyl group and methoxyethoxy side chains.
  • Function : Designed for protease inhibition (e.g., angiotensin-converting enzyme). The tert-butoxycarbonyl (Boc) groups enhance solubility and stability during synthesis. Unlike the azidobenzoyl compound, it lacks cleavable or click-reactive groups .

Comparative Analysis Table

Property 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoic Acid 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic Acid 3-(3-(2-(4-Chlorophenylsulfonamido)ethyl)-5-(4-fluorobenzyl)phenyl)propanoic Acid
Key Functional Groups Azide, disulfide, carboxylic acid Biotin, disulfide, carboxylic acid Mercaptomethyl, benzoic acid Sulfonamide, fluorobenzyl, carboxylic acid
Molecular Weight 1079.2 g/mol (derivative) ~500–600 g/mol (estimated) Not reported 475.96 g/mol
Reactivity Click chemistry (azide), redox-cleavable (disulfide) Affinity binding (biotin), redox-cleavable Thiol-disulfide exchange Target binding (sulfonamide)
Applications ADC linkers, bioconjugation Affinity tagging, pull-down assays Redox-sensitive drug delivery Enzyme inhibition, therapeutics
Stability Light-sensitive; stable in anhydrous conditions Similar to biotinylated reagents Oxidative degradation of thiols High thermal stability

Biological Activity

3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoic acid, with the CAS number 179763-60-1, is a compound that has garnered attention in the field of bioconjugate chemistry and drug development. Its unique structure, which includes an azide group and a dithioether linkage, makes it a valuable candidate for various biological applications, particularly in targeted drug delivery systems.

Chemical Structure and Properties

  • Molecular Formula : C12H14N4O3S2
  • Molar Mass : 326.39 g/mol
  • Structural Features : The compound features an azidobenzoyl moiety linked to a dithioether, which can undergo specific reactions under physiological conditions.

The biological activity of 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoic acid primarily stems from its ability to participate in bioconjugation reactions. The azide group allows for click chemistry applications, particularly the azide-alkyne cycloaddition (AAC), which is widely used for labeling biomolecules and drug delivery systems.

Applications in Drug Development

  • Targeted Drug Delivery : The compound can be utilized to create antibody-drug conjugates (ADCs). Its ability to form stable linkages with therapeutic agents allows for selective targeting of cancer cells, thereby minimizing systemic toxicity.
  • Bioconjugation Techniques : It serves as a versatile linker in bioconjugation strategies, facilitating the attachment of drugs to antibodies or other biomolecules. This enhances the pharmacokinetic properties of the drugs and improves their therapeutic efficacy.

Case Studies

  • Antibody-Drug Conjugates : Research has demonstrated that conjugating 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoic acid with anti-cancer antibodies significantly increases the cytotoxicity against specific tumor types. For example, studies have shown enhanced efficacy in models of breast cancer when using this compound as a linker in ADC formulations .
  • In Vivo Studies : In vivo studies have indicated that compounds linked via 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoic acid exhibit prolonged circulation times and improved tumor localization compared to non-targeted therapies .

Research Findings

Recent studies have focused on optimizing the synthesis and application of this compound in various bioconjugation protocols. Key findings include:

  • Synthesis Efficiency : The synthesis of 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoic acid has been streamlined to enhance yield and purity, making it more accessible for research and clinical applications .
  • Biocompatibility : Investigations into the biocompatibility of this compound reveal favorable interactions with cellular systems, indicating potential for safe application in therapeutic contexts .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoic acid, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves sequential coupling of the azidobenzoyl group to an ethylenediamine scaffold, followed by dithiol-propanoic acid conjugation. Key steps include:

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to attach 4-azidobenzoic acid to 2-aminoethanethiol. Monitor reaction completion via TLC or LC-MS .

Dithiol Formation : Oxidize thiol groups to form the disulfide bridge under mild conditions (e.g., H₂O₂ in acidic media) to avoid azide degradation .

Purification : Employ reverse-phase HPLC with a C18 column and aqueous/acetonitrile gradient to isolate the product. Validate purity (>95%) via NMR (¹H, ¹³C) and HRMS .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound with high disulfide bond regioselectivity?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states for disulfide formation, identifying optimal pH and solvent polarity to favor the desired dithio linkage.

Reaction Path Search : Use software like GRRM or AFIR to map energy barriers for competing pathways (e.g., thiol vs. azide side reactions) .

Solvent Screening : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models to minimize byproducts .

Experimental Validation : Cross-validate computational predictions with small-scale reactions monitored by in-situ IR spectroscopy .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

NMR Spectroscopy : ¹H NMR confirms the presence of azide (no proton signals) and disulfide-linked ethylenediamine (δ 2.8–3.2 ppm for –CH₂–S–S–). ¹³C NMR verifies the propanoic acid carbonyl (δ ~175 ppm) .

Mass Spectrometry : HRMS (ESI+) identifies the molecular ion [M+H]⁺ and fragments (e.g., cleavage at the disulfide bond) .

FT-IR : Azide stretch (2100–2150 cm⁻¹) confirms functional group retention post-synthesis .

Advanced: How should researchers address contradictions in reported reactivity of the azide group under disulfide-forming conditions?

Methodological Answer:
Discrepancies arise from competing azide reduction or unintended Staudinger reactions. Mitigation strategies include:

Redox Control : Use substoichiometric oxidizing agents (e.g., I₂) to favor disulfide formation without reducing azides .

Temperature Modulation : Conduct reactions at 0–4°C to suppress azide degradation kinetics .

Byproduct Analysis : Employ LC-MS/MS to detect trace azide decomposition products (e.g., amines) and adjust reaction parameters iteratively .

Basic: What are the stability considerations for storing 3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoic acid?

Methodological Answer:
The compound is sensitive to light, heat, and reducing agents:

Storage Conditions : Store at –20°C in amber vials under argon. Avoid freeze-thaw cycles to prevent disulfide cleavage .

Stability Monitoring : Perform monthly HPLC checks to detect degradation (e.g., free thiols via Ellman’s assay) .

Advanced: How can researchers design experiments to probe the compound’s bioorthogonal reactivity while minimizing disulfide scrambling in biological systems?

Methodological Answer:

Kinetic Profiling : Use stopped-flow spectroscopy to measure azide-alkyne cycloaddition rates (k₂) in presence of cellular reductants (e.g., glutathione) .

Competitive Assays : Co-incubate with thiol-blocking agents (e.g., N-ethylmaleimide) to isolate azide-specific reactivity .

In-cell Validation : Employ confocal microscopy with fluorogenic probes to track click reactivity in live cells without disulfide interference .

Basic: What safety protocols are essential when handling this compound due to its azide functionality?

Methodological Answer:

Explosivity Mitigation : Avoid concentrated azide solutions (>1 M) and metal contamination. Use blast shields during scale-up .

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Work in a fume hood with a secondary containment tray .

Advanced: How can machine learning models predict novel derivatives of this compound with enhanced photostability for optochemical applications?

Methodological Answer:

Dataset Curation : Compile photodegradation half-lives of structurally similar azides from literature (e.g., PubMed, Reaxys) .

Feature Selection : Train models on descriptors like HOMO-LUMO gaps (calculated via DFT) and molar extinction coefficients .

Synthesis Prioritization : Use active learning algorithms to rank candidate derivatives for experimental testing .

Basic: What solvent systems are optimal for solubilizing this compound in aqueous buffers without compromising its reactivity?

Methodological Answer:

Co-solvent Strategy : Use 10–20% DMSO or ethanol to enhance solubility in PBS (pH 7.4). Confirm compatibility via dynamic light scattering (DLS) .

pH Adjustment : Titrate to pH 5–6 (near the propanoic acid pKa) to improve aqueous stability .

Advanced: How do steric and electronic effects influence the compound’s disulfide exchange kinetics in enzyme-mimetic environments?

Methodological Answer:

Kinetic Isotope Effects (KIE) : Compare k_exchange for protiated vs. deuterated ethylenediamine moieties to assess steric contributions .

Electrostatic Mapping : Use molecular dynamics simulations to quantify charge distribution around the disulfide bond in micellar systems .

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